molecular formula C17H20N2O2 B4738337 N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea

N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea

Cat. No. B4738337
M. Wt: 284.35 g/mol
InChI Key: LSBYOOYRUKWWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Synthesis of Urea Derivatives : Urea derivatives, like N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea, are synthesized through various methods. One common approach is the reaction of primary amines with potassium cyanate under acidic conditions to form urea derivatives, as demonstrated by Tan, Chang, and Liew (2023) (Tan, Chang, & Liew, 2023).

Molecular Structure Analysis

  • Crystal Structure Complexity : The crystal structure of similar compounds, such as N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, has been studied, revealing complex solid-state structures with multiple symmetry-independent molecules. This complexity, observed by Kumar et al. (2000), highlights the structural diversity within urea derivatives (Kumar et al., 2000).

Chemical Reactions and Properties

  • Reactivity with Electrophiles : Directed lithiation and subsequent reaction with electrophiles have been explored in similar urea compounds, as described by Smith, El‐Hiti, and Alshammari (2013), providing insights into their chemical reactivity and potential functionalization (Smith, El‐Hiti, & Alshammari, 2013).

Physical Properties Analysis

  • Solid-State Structure : The structural and conformational properties of urea derivatives can be significantly varied, as shown by Vallejos et al. (2009), who used experimental and theoretical methods to analyze N,N′-di(methoxycarbonylsulfenyl)urea (Vallejos et al., 2009).

Chemical Properties Analysis

  • Complex-Forming Tendency : Urea derivatives can exhibit unique binding properties, as demonstrated by the study of Shen et al. (1998) on N-(o-nitrophenyl)-N′-(methoxycarbonyl) thiourea, which forms complexes with metal ions (Shen et al., 1998).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-21-16-12-6-5-11-15(16)19-17(20)18-13-7-10-14-8-3-2-4-9-14/h2-6,8-9,11-12H,7,10,13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBYOOYRUKWWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-(3-phenylpropyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea
Reactant of Route 6
Reactant of Route 6
N-(2-methoxyphenyl)-N'-(3-phenylpropyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.